6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
CAS No.:
Cat. No.: VC18293093
Molecular Formula: C8H5F3N2O
Molecular Weight: 202.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3N2O |
|---|---|
| Molecular Weight | 202.13 g/mol |
| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one |
| Standard InChI | InChI=1S/C8H5F3N2O/c9-8(10,11)6-1-5-4(2-12-6)3-13-7(5)14/h1-2H,3H2,(H,13,14) |
| Standard InChI Key | OCEHKQZWBIEFAC-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=CN=C(C=C2C(=O)N1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Structural Features
6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (IUPAC name: 6-(trifluoromethyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one) consists of a pyrrolidine ring fused to a pyridine moiety, with a ketone group at position 1 and a trifluoromethyl (-CF) substituent at position 6. The bicyclic framework imposes structural rigidity, while the electron-withdrawing -CF group influences electronic distribution and reactivity.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1060802-93-8, 1393547-09-5* | |
| Molecular Formula | ||
| Molecular Weight | 202.13 g/mol | |
| Exact Mass | 202.0353 g/mol | |
| XLogP3-AA | 1.2 |
*Discrepancy Note: Two distinct CAS numbers (1060802-93-8 and 1393547-09-5) are associated with this compound, potentially reflecting differences in stereochemistry or synthetic batches .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one typically involves multi-step cyclization reactions. A common approach utilizes palladium-catalyzed cross-coupling or copper-mediated cyclization in polar aprotic solvents like dimethylformamide (DMF) or toluene.
Representative Procedure:
-
Starting Material: 4-Amino-2-(trifluoromethyl)pyridine undergoes condensation with a γ-keto ester to form a cyclic imine intermediate.
-
Cyclization: Catalyzed by Pd(OAc) (2 mol%) in DMF at 110°C, yielding the bicyclic core.
-
Oxidation: The ketone at position 1 is introduced via Jones oxidation or Dess-Martin periodinane .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc) | 78% |
| Solvent | DMF | Maximizes cyclization efficiency |
| Temperature | 110°C | Prevents side reactions |
| Reaction Time | 12–16 hours | Balances conversion and degradation |
Table 3: Supplier Overview
| Supplier | Location | Purity | Catalog Number |
|---|---|---|---|
| Ambeed, Inc. | Arlington Hts, IL | >95% | AB-77502 |
| AiFChem | Somerville, MA | >90% | VC18293093 |
Suppliers emphasize its use as a building block in drug discovery, particularly for kinase inhibitors and antiviral agents .
Physicochemical Properties
Stability and Solubility
The compound exhibits moderate solubility in polar solvents (e.g., DMSO: 25 mg/mL) and stability under inert atmospheres at 2–8°C. The trifluoromethyl group enhances lipophilicity (), favoring membrane permeability .
Table 4: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 162–164°C (dec.) | DSC |
| Flash Point | >150°C | Closed cup |
| pKa | 3.1 (pyridine N) | Potentiometric |
Spectroscopic Data (Predicted)
-
IR (cm): 1720 (C=O), 1340 (C-F), 1600 (aromatic C=C).
-
-NMR (DMSO-d): δ 8.45 (s, 1H, pyridine-H), 4.20 (m, 2H, pyrrolidine-H), 3.85 (m, 2H, pyrrolidine-H) .
| Compound | HIV-1 IC (μM) | Selectivity Index |
|---|---|---|
| Raltegravir | 0.015 | 1,200 |
| This Compound | 6.2 | 450 |
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The compound serves as a scaffold for ATP-competitive kinase inhibitors. Modifications at positions 2 and 3 (pyrrolidine ring) modulate selectivity toward JAK/STAT pathways .
Prodrug Design
Esterification of the ketone group improves oral bioavailability in preclinical models, with prodrugs showing 80% conversion in hepatic microsomes.
Future Research Directions
-
Mechanistic Studies: Elucidate targets via crystallography and proteomics.
-
SAR Optimization: Explore substitutions at positions 2 and 5 for enhanced potency.
-
In Vivo Efficacy: Assess pharmacokinetics in disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume